

Triclosan-d3 certificate of analysis explained

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Compound of Interest		
Compound Name:	Triclosan-d3	
Cat. No.:	B564716	Get Quote

An In-Depth Technical Guide to the **Triclosan-d3** Certificate of Analysis

Introduction

Triclosan-d3 is the deuterium-labeled analog of Triclosan, a widely used antibacterial and antifungal agent. In analytical and pharmacokinetic research, **Triclosan-d3** serves as a critical internal standard for the precise quantification of Triclosan in various matrices, including biological and environmental samples.[1] Its chemical and isotopic purity are paramount for ensuring the accuracy and reliability of analytical data. A Certificate of Analysis (CoA) is a formal document that provides verified, quantitative data about a specific batch of **Triclosan-d3**, confirming its identity, purity, and suitability for its intended use.

This guide is designed for researchers, scientists, and drug development professionals, providing a detailed explanation of the key components of a **Triclosan-d3** CoA, the experimental protocols used for its certification, and a visual representation of the quality control workflow.

Summary of Quantitative Data

A typical Certificate of Analysis for **Triclosan-d3** will present quantitative data from a series of analytical tests. The following tables summarize the essential tests, their corresponding specifications, and representative results.

Table 1: Identification and Physical Properties



Test	Method	Specification	Representative Result
Appearance	Visual Inspection	White to off-white solid	Conforms
Molecular Formula	-	C12H4D3Cl3O2	Conforms
Molecular Weight	-	292.56 g/mol	Conforms
Solubility	Visual Inspection	Soluble in DMSO (≥100 mg/mL), Methanol, Acetonitrile	Conforms

Table 2: Purity and Impurity Profile

Test	Method	Specification	Representative Result
Purity (Assay)	HPLC-UV	≥ 99.0%	99.8%
Isotopic Enrichment	LC-MS/MS	≥ 98%	99.2%
Water Content	Karl Fischer Titration	≤ 0.5%	0.15%
Residual Solvents	GC-HS (USP <467>)	Meets USP <467> Limits	Conforms
Elemental Impurities	ICP-MS (USP <232>)	Meets USP <232> Limits	Conforms

Experimental Protocols

Detailed methodologies are crucial for understanding and reproducing the data presented in the CoA. Below are the protocols for the key analytical tests performed on **Triclosan-d3**.

Purity Assay by High-Performance Liquid Chromatography (HPLC)



This method determines the chemical purity of **Triclosan-d3** by separating it from any non-labeled or other organic impurities.

- Instrumentation: HPLC system with a UV detector.
- Column: C18 column (e.g., 4.6 x 150 mm, 5 μm).[2]
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v).[2]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.[2]
- Detection Wavelength: 280 nm.[2]
- Sample Preparation: A stock solution of Triclosan-d3 is prepared in a suitable diluent (e.g., mobile phase) to a known concentration (e.g., 100 μg/mL).
- Procedure: The sample solution is injected into the HPLC system. The peak area of
 Triclosan-d3 is measured and compared to the total peak area of all components in the
 chromatogram to calculate the purity as a percentage.

Isotopic Enrichment by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol quantifies the percentage of **Triclosan-d3** relative to its unlabeled (d0) and partially labeled (d1, d2) counterparts.

- Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Sample Preparation: A dilute solution of the Triclosan-d3 standard is prepared in a suitable solvent.
- Procedure: The sample is infused or injected into the mass spectrometer. The instrument is set to monitor the mass-to-charge ratios (m/z) corresponding to **Triclosan-d3** and any



unlabeled Triclosan.

Data Analysis: The peak areas for the deuterated and non-deuterated forms are integrated.
 The isotopic enrichment is calculated as the percentage of the d3 isotopologue relative to the sum of all detected isotopologues. For reliable quantification, the isotopic enrichment should be at least 98%.[1][3]

Water Content by Karl Fischer Titration

This method determines the amount of water present in the material, which is crucial for calculating the purity on an anhydrous basis.

- Instrumentation: A coulometric or volumetric Karl Fischer titrator.[4][5]
- Reagents: Karl Fischer reagents (e.g., hydranal, combititrant).
- Procedure: A precisely weighed amount of the Triclosan-d3 sample is introduced into the
 titration cell of the Karl Fischer apparatus. The titrator automatically dispenses the Karl
 Fischer reagent until the endpoint is reached, which occurs when all the water in the sample
 has reacted.
- Calculation: The instrument calculates the water content based on the amount of reagent consumed and the weight of the sample.

Residual Solvents by Headspace Gas Chromatography (GC-HS)

This analysis identifies and quantifies any residual organic solvents from the synthesis and purification process, following the guidelines of USP General Chapter <467>.[6][7][8]

- Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
- Procedure: A weighed sample of Triclosan-d3 is placed in a sealed headspace vial with a
 suitable solvent (e.g., dimethyl sulfoxide). The vial is heated to a specific temperature,
 allowing volatile solvents to partition into the headspace gas. A sample of the headspace gas
 is then automatically injected into the GC.



 Data Analysis: The peaks in the chromatogram are identified and quantified by comparing them to a standard solution containing known amounts of the potential residual solvents. The results are compared against the concentration limits specified in USP <467>.[9]

Elemental Impurities by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

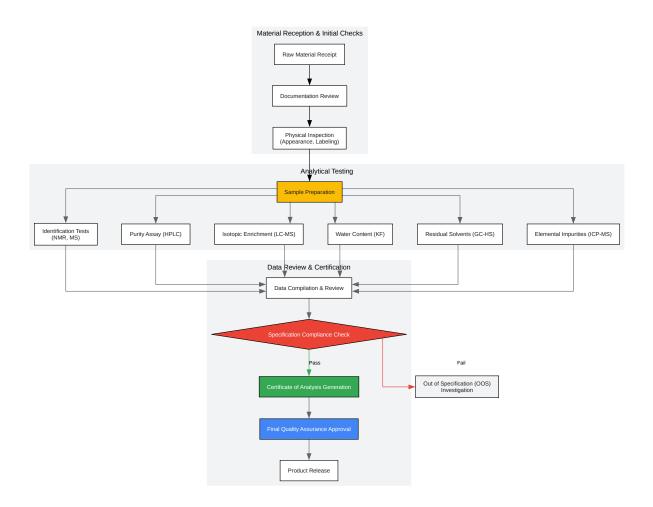
This test quantifies trace amounts of elemental impurities that may have been introduced during the manufacturing process, as outlined in USP General Chapter <232>.[10][11][12]

- Instrumentation: Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).
- Sample Preparation: A known amount of the **Triclosan-d3** sample is digested using a mixture of concentrated acids (e.g., nitric acid and hydrochloric acid) in a closed microwave digestion system to bring the elements into solution.
- Procedure: The digested sample solution is introduced into the ICP-MS. The high-temperature plasma atomizes and ionizes the elements, which are then separated by the mass spectrometer based on their mass-to-charge ratio.
- Data Analysis: The concentration of each elemental impurity is determined by comparing its signal intensity to that of certified reference standards. The results are then evaluated against the permissible daily exposure (PDE) limits defined in USP <232>.[11]

Quality Control and Certification Workflow

The certification of a **Triclosan-d3** standard is a multi-step process that ensures the material meets all quality specifications before its release. The following diagram illustrates the logical workflow from sample receipt to the final issuance of the Certificate of Analysis.





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Caption: Workflow for the certification of a **Triclosan-d3** analytical standard.



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